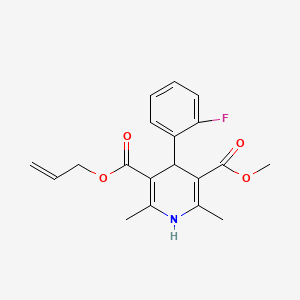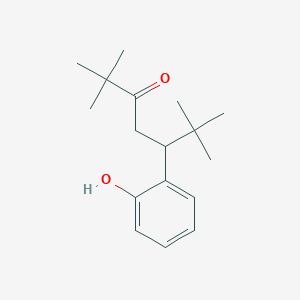
Beryllium--vanadium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–vanadium (2/1) is a compound consisting of two parts beryllium and one part vanadium. Beryllium is a lightweight metal known for its high stiffness, thermal stability, and resistance to corrosion. Vanadium, on the other hand, is a transition metal known for its ability to form stable compounds and its use in strengthening steel. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of beryllium–vanadium (2/1) can be achieved through various synthetic routes. One common method involves the use of spark plasma sintering technique. This method includes the following steps:
Material Proportioning: The appropriate amounts of beryllium and vanadium are measured and mixed.
Sintering: The mixture is subjected to spark plasma sintering, which involves applying a pulsed electric current to the powder mixture under pressure. This process significantly shortens the sintering time and allows for low-temperature sintering, which helps in maintaining the properties of the metals.
Polishing: The sintered material is then polished to achieve the desired surface finish.
Industrial Production Methods
In industrial settings, the production of beryllium–vanadium (2/1) often involves large-scale sintering processes. The use of advanced techniques such as spark plasma sintering ensures efficient production with minimal energy consumption and high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: Both beryllium and vanadium can react with oxygen to form oxides.
Reduction: Vanadium can be reduced from its higher oxidation states to lower ones using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and vanadium oxides (V2O5, VO2).
Reduction: Lower oxidation state vanadium compounds.
Substitution: New compounds with substituted elements.
Wissenschaftliche Forschungsanwendungen
Beryllium–vanadium (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in medical devices and treatments due to its biocompatibility.
Wirkmechanismus
The mechanism by which beryllium–vanadium (2/1) exerts its effects involves the coordination of beryllium and vanadium ions with various biomolecules. Beryllium ions, for example, can interact with proteins and other biomolecules, leading to changes in their structure and function . Vanadium ions can participate in redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beryllium–titanium (2/1): Similar in terms of lightweight and high strength but differs in its chemical reactivity and applications.
Vanadium–chromium (2/1): Shares some properties with beryllium–vanadium (2/1) but has different oxidation states and reactivity.
Uniqueness
Beryllium–vanadium (2/1) is unique due to its combination of high strength, low weight, and resistance to oxidation and radiation. These properties make it particularly valuable in high-performance applications such as aerospace and nuclear industries.
Eigenschaften
CAS-Nummer |
37195-71-4 |
|---|---|
Molekularformel |
Be2V |
Molekulargewicht |
68.9659 g/mol |
InChI |
InChI=1S/2Be.V |
InChI-Schlüssel |
OXMGAFVJAVMKOA-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Be].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14659523.png)

![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)
